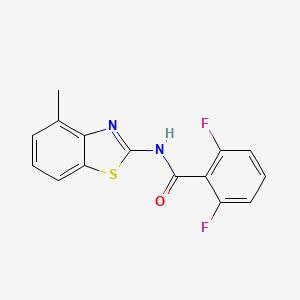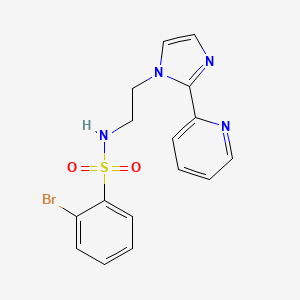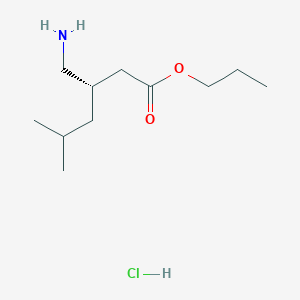
propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as Gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, thereby reducing the release of neurotransmitters such as glutamate and substance P.
Mécanisme D'action
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are found in the central nervous system. This reduces the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, this compound hydrochloride can alleviate neuropathic pain and epilepsy.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to decrease the release of glutamate, which can reduce the excitability of neurons and prevent seizures. In addition, this compound hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can protect neurons from damage and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential to interact with other drugs or compounds.
Orientations Futures
There are several future directions for research on propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride. One area of interest is its potential use in the treatment of psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound hydrochloride as an adjunct therapy for cancer pain and as a potential treatment for drug addiction.
Méthodes De Synthèse
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride is synthesized by reacting 1,6-diaminohexane with 2,2-dimethyl-5-nitro-1-propanol to form the intermediate 1-(aminomethyl)cyclohexaneacetic acid. This intermediate is then condensed with propyl chloroformate to form propyl (3S)-3-(aminomethyl)-5-methylhexanoate, which is then hydrolyzed with hydrochloric acid to form this compound hydrochloride.
Applications De Recherche Scientifique
Propyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride hydrochloride has been extensively studied for its effectiveness in treating various neurological disorders, including epilepsy, neuropathic pain, anxiety disorders, and sleep disorders. It has also been used as an adjunct therapy for opioid withdrawal and alcohol dependence. In addition, this compound hydrochloride has been shown to have anticonvulsant, anxiolytic, and neuroprotective properties.
Propriétés
IUPAC Name |
propyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-4-5-14-11(13)7-10(8-12)6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFWIKANAZWUHZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@H](CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


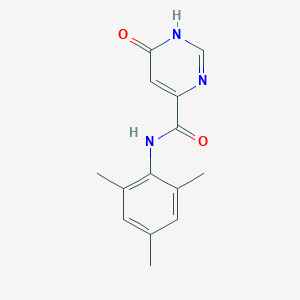
![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)
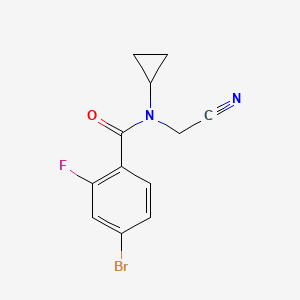

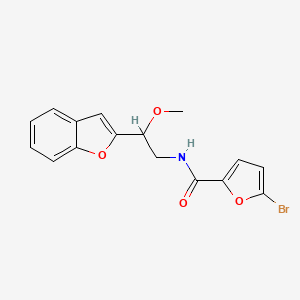
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
![3-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2910546.png)
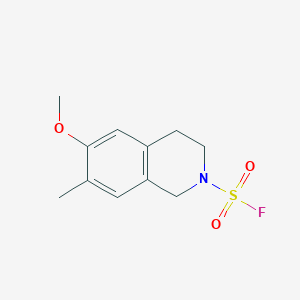
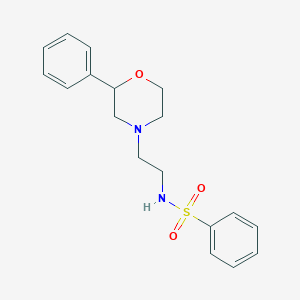
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)
